1-Iodoethyl ethyl carbonate
Description
Contextualization within Alkyl Carbonate Ester Chemistry
Alkyl carbonate esters are a class of organic compounds derived from carbonic acid, characterized by a central carbonate group flanked by two alkyl groups. researchgate.net They can be acyclic, like dimethyl carbonate and diethyl carbonate, or cyclic, such as ethylene (B1197577) carbonate and propylene (B89431) carbonate. researchgate.net These compounds are recognized for their utility as solvents and as reagents in organic synthesis. researchgate.net
Within this family, α-haloalkyl carbonates, such as 1-iodoethyl ethyl carbonate, represent a specialized subclass. The presence of a halogen atom on the α-carbon significantly influences the reactivity of the molecule. This structural feature renders the compound susceptible to nucleophilic substitution reactions, where the iodide ion acts as an excellent leaving group. nih.govtandfonline.com The reactivity of these haloalkyl carbonates is also influenced by the electrophilicity of the carbonyl group and the stability of the resulting carbocation intermediate. researchgate.net The synthesis of such compounds often involves the reaction of a corresponding chloro- or bromo-analogue with an iodide salt.
Overview of Research Significance and Trajectories
The primary research significance of this compound lies in its application as a crucial intermediate in the synthesis of prodrugs. A prodrug is an inactive or less active derivative of a drug molecule that undergoes conversion in the body to release the active parent drug. fiveable.meresearchgate.net This approach is often employed to improve the physicochemical or pharmacokinetic properties of a drug, such as its solubility, stability, or oral bioavailability.
A prominent research trajectory for this compound and its analogs, like 1-iodoethyl isopropyl carbonate, is their use in the synthesis of β-lactam antibiotic prodrugs, particularly cephalosporins. nih.govlupinepublishers.comresearchgate.netgoogle.com For instance, it is a key reagent in the esterification of the carboxylic acid group of cephalosporin (B10832234) cores, such as in the industrial synthesis of cefpodoxime (B17579) proxetil. nih.govlupinepublishers.comresearchgate.net This modification converts the polar carboxylic acid into a more lipophilic ester, which enhances its absorption after oral administration. Once absorbed, the ester is cleaved by endogenous enzymes, such as esterases, to release the active antibiotic. core.ac.ukmdpi.com
Current and future research in this area focuses on the design of novel prodrug linkers based on α-iodoalkyl carbonates to optimize the release kinetics of the active drug and to target specific tissues or enzymes. fiveable.memdpi.com The development of more efficient and environmentally friendly methods for the synthesis of this compound and similar reagents is also an active area of investigation. rsc.org
Physicochemical Properties of this compound
Below is a table summarizing some of the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C5H9IO3 | echemi.comechemi.com |
| Molecular Weight | 244.03 g/mol | echemi.com |
| CAS Number | 80196-04-9 | echemi.comechemi.com |
| Appearance | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Synthesis of this compound
The following table outlines a common synthetic route for the preparation of this compound.
| Starting Material | Reagent | Solvent | Reaction Conditions | Product | Reference |
| 1-Chloroethyl ethyl carbonate | Sodium iodide (NaI) | Acetone | Heating | This compound | researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 1-iodoethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9IO3/c1-3-8-5(7)9-4(2)6/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHXJIRTSWHBPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC(C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60438961 | |
| Record name | 1-IODOETHYL ETHYL CARBONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80196-04-9 | |
| Record name | 1-IODOETHYL ETHYL CARBONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Iodoethyl Ethyl Carbonate
Preparative Routes from Haloethyl Carbonate Precursors
The most prevalent and well-established method for the synthesis of 1-iodoethyl ethyl carbonate involves the conversion of a more readily available 1-haloethyl ethyl carbonate precursor. This approach leverages the principles of nucleophilic substitution, where a halide is exchanged for an iodide.
The classic Finkelstein reaction provides a direct and efficient pathway for the synthesis of this compound from its chloro-analogue, 1-chloroethyl ethyl carbonate. pageplace.dewikipedia.orgbyjus.comorganic-chemistry.org This nucleophilic substitution reaction, specifically an SN2 (substitution nucleophilic bimolecular) reaction, involves the displacement of the chloride ion by an iodide ion. wikipedia.org
The reaction is typically carried out by treating 1-chloroethyl ethyl carbonate with an alkali metal iodide, most commonly sodium iodide (NaI), in a suitable solvent. pageplace.dewikipedia.org Acetone is a conventional solvent for the Finkelstein reaction due to the high solubility of sodium iodide and the poor solubility of the resulting sodium chloride (NaCl), which precipitates out of solution and drives the equilibrium towards the formation of the desired iodo-compound. pageplace.dewikipedia.org
Table 1: General Conditions for Finkelstein Reaction
| Parameter | Condition |
|---|---|
| Substrate | 1-Chloroethyl Ethyl Carbonate |
| Reagent | Sodium Iodide (NaI) |
| Solvent | Acetone or other polar aprotic solvents |
| Mechanism | SN2 |
The reactivity in the Finkelstein reaction is generally higher for primary alkyl halides, and the presence of the adjacent carbonate group can influence the reaction rate. adichemistry.com
To enhance the efficiency of the halide exchange, catalytic methods can be employed. While the classic Finkelstein reaction can proceed without a catalyst, the use of a phase-transfer catalyst can accelerate the reaction rate and improve the yield, particularly when dealing with less reactive substrates or when using alternative solvent systems.
A patent for the synthesis of the closely related compound, 1-iodoethylisopropylcarbonate, details a highly efficient method that can be extrapolated to the synthesis of this compound. google.com This process utilizes a quaternary ammonium (B1175870) salt, tetrabutylammonium (B224687) bromide (TBAB), as a phase-transfer catalyst. The catalyst facilitates the transfer of the iodide anion from the solid or aqueous phase to the organic phase where the reaction with the chloro-precursor occurs.
In this patented procedure, 1-chloroethylisopropylcarbonate is dissolved in ethyl acetate (B1210297), followed by the addition of sodium iodide, tetrabutylammonium bromide, and calcium chloride. The mixture is then heated to reflux with stirring for 3 hours. google.com The calcium chloride likely acts as a dehydrating agent, removing any traces of water that could interfere with the reaction. This method boasts high yields, ranging from 80% to 95%. google.com
Table 2: Catalytic Halide Exchange Reaction Conditions for a 1-Haloethyl Carbonate
| Parameter | Condition | Reference |
|---|---|---|
| Substrate | 1-Chloroethylisopropylcarbonate | google.com |
| Reagent | Sodium Iodide | google.com |
| Catalyst | Tetrabutylammonium Bromide (TBAB) | google.com |
| Solvent | Ethyl Acetate | google.com |
| Additive | Calcium Chloride | google.com |
| Temperature | Reflux | google.com |
| Reaction Time | 3 hours | google.com |
| Yield | 80-95% | google.com |
For aromatic systems, copper(I) iodide in combination with diamine ligands has been shown to catalyze the Finkelstein reaction, and similar catalytic systems could potentially be explored for alkyl carbonates. wikipedia.org
Exploration of Alternative Synthetic Pathways
While halide exchange remains the most direct route, other synthetic strategies, such as carbonylation reactions and the functionalization of unsaturated carbonates, represent potential, albeit less explored, avenues for the synthesis of this compound.
Carbonylation reactions, which involve the introduction of a carbonyl group (CO) into a molecule, are a cornerstone of industrial organic synthesis. acs.orgnih.gov The carbonylation of alkyl iodides, in particular, has been the subject of considerable research. acs.orgnih.govmit.edu
A plausible, though not explicitly documented, route to this compound could involve the carbonylation of 1,1-diiodoethane (B1619546) in the presence of ethanol (B145695). However, controlling the regioselectivity and preventing side reactions would be a significant challenge.
More established is the carbonylation of alkyl iodides to produce esters. Palladium-catalyzed carbonylation of alkyl iodides in the presence of an alcohol is a known transformation. acs.orgnih.gov For instance, the reaction of 1-iodooctane (B127717) with carbon monoxide and ethanol, accelerated by a palladium catalyst under photoirradiation, yields ethyl nonanoate. acs.org Theoretically, a similar reaction with iodoethane (B44018) and a suitable carbonyl source in the presence of an appropriate catalyst could lead to the formation of ethyl carbonate derivatives. Rhodium-catalyzed carbonylation of alkyl chlorides, with the in situ generation of the more active alkyl iodide via sodium iodide addition, has also been demonstrated for the synthesis of various esters. nih.gov
The functionalization of unsaturated precursors, such as vinyl ethyl carbonate, presents another theoretical synthetic pathway. This would likely proceed via an electrophilic addition of an iodine-containing reagent across the double bond.
The polarity of the carbon-iodine bond in unsaturated iodo-compounds makes them susceptible to electrophilic addition reactions. nih.gov The addition of molecular iodine (I₂) or an iodine-containing electrophile to vinyl ethyl carbonate could potentially lead to the formation of a di-iodinated intermediate, which could then be further manipulated to yield this compound. However, controlling the regioselectivity of the iodine addition would be crucial. The electrophilic iodination of unsaturated systems is a well-known transformation, and various reagents and conditions have been developed for this purpose. mdpi.comscience-revision.co.uk
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is paramount for achieving high yields and purity of this compound. For the Finkelstein reaction, key parameters to consider include the choice of solvent, temperature, reaction time, and the nature of the iodide salt and any catalyst used.
As demonstrated in the synthesis of the isopropyl analogue, the use of ethyl acetate as a solvent, a phase-transfer catalyst, and a dehydrating agent at reflux temperature for a relatively short reaction time of 3 hours resulted in excellent yields. google.com The optimization of these conditions for the ethyl derivative would likely involve screening different phase-transfer catalysts, adjusting the reaction temperature, and monitoring the reaction progress over time to determine the optimal endpoint.
For potential carbonylation or functionalization routes, optimization would be more complex, involving the screening of various catalysts (e.g., palladium, rhodium, copper complexes), ligands, solvents, and reaction pressures and temperatures to achieve the desired selectivity and conversion. acs.orgnih.govmit.edu
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1-Chloroethyl ethyl carbonate |
| Sodium iodide |
| Sodium chloride |
| 1-Iodoethylisopropylcarbonate |
| Tetrabutylammonium bromide |
| Calcium chloride |
| Ethyl acetate |
| Copper(I) iodide |
| 1,1-Diiodoethane |
| Ethanol |
| 1-Iodooctane |
| Carbon monoxide |
| Ethyl nonanoate |
| Iodoethane |
| Vinyl ethyl carbonate |
Strategies for Isolation and Purification in Research Scale
The isolation and purification of this compound on a research scale are critical steps to obtain a product of sufficient purity for subsequent synthetic applications or analytical characterization. The methodologies employed are largely dictated by the scale of the reaction, the nature of the impurities present, and the desired final purity of the compound. Common strategies include aqueous work-up procedures, chromatography, and distillation, often used in combination.
Following the synthesis of this compound, the initial crude reaction mixture typically contains the desired product, unreacted starting materials, inorganic salts, and potential side products. A primary and essential step is the aqueous work-up, designed to remove water-soluble impurities. This process generally involves partitioning the reaction mixture between an organic solvent (such as ethyl acetate or dichloromethane) and water.
A key aspect of the work-up for iodinated compounds is the removal of residual iodine or iodide salts. This is commonly achieved by washing the organic layer with an aqueous solution of a reducing agent. Sodium thiosulfate (B1220275) (Na₂S₂O₃) is frequently used for this purpose, as it effectively reduces elemental iodine to colorless iodide ions, which are then partitioned into the aqueous phase. Subsequent washes with a saturated aqueous solution of sodium chloride (brine) are often performed to remove residual water from the organic layer and to break up any emulsions that may have formed.
After the aqueous work-up, the organic solution containing the crude this compound is dried over an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), to remove any remaining traces of water. The drying agent is then removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product.
For further purification, several techniques can be employed, with the choice depending on the physical properties of this compound and its impurities.
Column Chromatography:
Flash column chromatography is a widely used technique for the purification of organic compounds on a research scale. This method separates compounds based on their differential adsorption onto a stationary phase (typically silica (B1680970) gel) and their solubility in a mobile phase (the eluent). For this compound, a non-polar eluent system is generally effective, given the compound's structure. A common choice would be a mixture of hexanes and ethyl acetate, with the polarity of the mixture adjusted to achieve optimal separation.
The progress of the separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product. While specific research data on the chromatographic purification of this compound is not extensively published, analogous purifications of similar small organic molecules suggest that this method can yield high purity samples.
Distillation:
Given that this compound is a liquid at room temperature, vacuum distillation is a highly effective method for its purification, particularly for removing non-volatile impurities. The reduced pressure allows the compound to boil at a lower temperature, thus preventing thermal decomposition.
Research on the closely related compound, 1-bromoethyl ethyl carbonate, provides valuable insight into the likely conditions for the distillation of its iodo-analogue. A patent describing the synthesis of 1-bromoethyl ethyl carbonate reports its distillation at 91 °C under a vacuum of 20 mm Hg. It is anticipated that this compound, having a higher molecular weight, would have a slightly higher boiling point under similar vacuum conditions.
The table below summarizes the typical purification strategies and the expected outcomes based on available data for analogous compounds.
| Purification Step | Reagents/Conditions | Purpose | Expected Outcome |
| Aqueous Work-up | |||
| Washing | 25% Sodium Thiosulfate Solution | Removal of residual iodine | Decolorization of the organic phase |
| Washing | Saturated Sodium Chloride (Brine) | Removal of residual water and breaking emulsions | Clear organic phase |
| Drying | Anhydrous Magnesium Sulfate | Removal of dissolved water | Dry organic solution |
| Further Purification | |||
| Column Chromatography | Silica Gel; Hexane/Ethyl Acetate eluent system | Separation from impurities with similar volatility | High purity product (>95%) |
| Vacuum Distillation | ~90-100 °C at ~20 mmHg (estimated) | Removal of non-volatile impurities and solvent residues | Purified liquid product |
It is important to note that the optimal purification strategy may vary depending on the specific impurities present in the crude product. A combination of these methods, such as an initial aqueous work-up followed by vacuum distillation, is often the most effective approach to obtaining highly pure this compound on a research scale.
Chemical Reactivity and Mechanistic Investigations of 1 Iodoethyl Ethyl Carbonate
Nucleophilic Substitution Pathways at the Iodoethyl Moiety
The presence of an iodine atom, a good leaving group, on a secondary carbon atom makes the iodoethyl group of 1-iodoethyl ethyl carbonate susceptible to nucleophilic attack. The specific pathway of this substitution, whether through a unimolecular (S(_N)1) or bimolecular (S(_N)2) mechanism, is influenced by several factors including the nature of the nucleophile, the solvent, and the reaction conditions.
Exploration of S(_N)1 and S(_N)2 Reaction Dynamics
The substitution at the secondary carbon of the iodoethyl group can proceed via two distinct mechanisms:
S(_N)2 Mechanism: This pathway involves a one-step process where the nucleophile attacks the carbon atom at the same time as the iodide leaving group departs. libretexts.org This mechanism is favored by strong, unhindered nucleophiles and aprotic solvents. rsc.org The rate of an S(_N)2 reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile. masterorganicchemistry.com For this compound, the secondary nature of the carbon atom means that S(_N)2 reactions are possible, though they may be slower than for a primary iodoalkane due to increased steric hindrance. libretexts.org
S(_N)1 Mechanism: This two-step pathway involves the initial, slow departure of the iodide ion to form a secondary carbocation intermediate. This carbocation is then rapidly attacked by the nucleophile. masterorganicchemistry.com The S(_N)1 mechanism is favored by polar protic solvents, which can stabilize the carbocation intermediate, and by weaker nucleophiles. rsc.org The stability of the secondary carbocation is less than that of a tertiary carbocation, making the S(_N)1 pathway less favorable than for tertiary halides but still possible, especially under conditions that promote ionization. libretexts.org
Table 1: Factors Influencing S(_N)1 vs. S(_N)2 Pathways for this compound
| Factor | Favors S(_N)1 | Favors S(_N)2 |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., RS⁻, CN⁻, N₃⁻) |
| Substrate | Tertiary > Secondary > Primary | Methyl > Primary > Secondary |
| Solvent | Polar Protic (e.g., water, alcohols) | Polar Aprotic (e.g., acetone, DMF) |
| Leaving Group | Good (I⁻ is a good leaving group for both) | Good (I⁻ is a good leaving group for both) |
Stereochemical Outcomes of Alkylation Reactions
When this compound is chiral at the carbon bearing the iodine, the stereochemical outcome of a nucleophilic substitution reaction is highly dependent on the operative mechanism:
S(_N)2 Reactions: These reactions proceed with an inversion of configuration at the stereocenter. The backside attack of the nucleophile forces the other three groups on the carbon to "flip," similar to an umbrella inverting in the wind. unive.it This results in a product with the opposite stereochemistry to the starting material.
S(_N)1 Reactions: These reactions typically lead to a racemic or near-racemic mixture of products. The planar carbocation intermediate formed after the leaving group departs can be attacked by the nucleophile from either face with nearly equal probability, leading to both retention and inversion of the original configuration. unive.it
A notable application of this compound is in the synthesis of antibiotic prodrugs, such as cefpodoxime (B17579) proxetil. In this synthesis, the carboxylate group of cefpodoxime acid acts as a nucleophile, attacking the this compound to form an ester linkage. ibchem.com This reaction is typically carried out in a polar aprotic solvent like N,N-dimethylacetamide (DMAc), which would generally favor an S(_N)2 pathway. ibchem.com
Carbonate Ester Cleavage and Transesterification Mechanisms
The carbonate ester functionality of this compound can also undergo characteristic reactions, namely cleavage and transesterification.
Ester hydrolysis, the cleavage of an ester by water, can be catalyzed by either acid or base. chemguide.co.uk Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water. youtube.com Basic hydrolysis, also known as saponification, involves the attack of a hydroxide (B78521) ion on the carbonyl carbon. chemguide.co.uk
Reactivity in the Presence of Various Nucleophiles and Electrophiles
The reactivity of this compound has been demonstrated with specific nucleophiles. As mentioned, it reacts with the carboxylate of cefpodoxime acid to form an ester prodrug. ibchem.com This highlights its utility as an alkylating agent for carboxylates.
Based on the general reactivity of alkyl halides and carbonate esters, its reactivity with other nucleophiles can be predicted:
Amines: Primary and secondary amines are expected to act as nucleophiles, attacking the iodoethyl moiety to form N-alkylated products. Reactions of amines with ethylene (B1197577) carbonate in the presence of a base are known to produce carbamates. researchgate.net
Thiols: Thiols are generally good nucleophiles and would be expected to react with the iodoethyl group to form thioethers.
Alcohols: In the presence of a base, alcohols can form alkoxides, which are strong nucleophiles that can displace the iodide. This would be an example of a Williamson ether synthesis-type reaction.
The electrophilic character of this compound is primarily centered on the carbon atom bonded to the iodine. The carbonyl carbon of the carbonate group also possesses electrophilic character and can be attacked by strong nucleophiles.
Information regarding the reactions of this compound with strong electrophiles is scarce in the literature. The lone pair electrons on the oxygen atoms of the carbonate could potentially interact with strong Lewis acids, but the primary reactivity of the molecule is dominated by its electrophilic centers.
Applications of 1 Iodoethyl Ethyl Carbonate in Advanced Organic Synthesis
Role as an Alkylating Agent in Complex Molecule Construction
In organic synthesis, alkylating agents are fundamental tools for forming new carbon-carbon and carbon-heteroatom bonds. arkat-usa.orgnih.gov 1-Iodoethyl ethyl carbonate serves as a potent alkylating agent, specifically for introducing the 1-(ethoxycarbonyloxy)ethyl moiety. The high reactivity of the compound stems from the nature of the carbon-iodine bond. Iodine is an excellent leaving group, making the adjacent carbon atom highly susceptible to nucleophilic attack. This characteristic allows the alkylation of a wide range of nucleophiles under relatively mild conditions.
The general mechanism involves a nucleophilic substitution (Sɴ2) reaction where a nucleophile, such as a carboxylate, phenoxide, or amine, attacks the electrophilic carbon atom bonded to the iodine. The iodide ion is displaced, resulting in the formation of a new bond between the nucleophile and the 1-(ethoxycarbonyloxy)ethyl group. This reactivity is exploited in the synthesis of complex molecular architectures where precise and efficient bond formation is required. Compared to its chloro- or bromo-analogs, the iodo-derivative offers significantly enhanced reactivity, often allowing for faster reactions and milder conditions, which is crucial when dealing with sensitive or complex substrates. google.com
Intermediate in Prodrug Design and Development
One of the most significant applications of this compound is in the field of medicinal chemistry, particularly in the design and synthesis of prodrugs. ewadirect.comfiveable.me A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in the body to release the active pharmaceutical ingredient. This strategy is often employed to overcome issues such as poor solubility, low bioavailability, chemical instability, or patient non-compliance due to taste or local irritation. fiveable.mescirp.org this compound is a key intermediate for creating ester-based prodrugs of pharmaceuticals that contain a carboxylic acid group.
Cefpodoxime (B17579) proxetil is a well-known third-generation cephalosporin (B10832234) antibiotic which is itself a prodrug. lupinepublishers.com The active form, cefpodoxime acid, is generated after hydrolysis in the body. The synthesis of cefpodoxime proxetil and its related compounds often involves the esterification of the carboxylic acid group of cefpodoxime acid with a 1-iodoalkyl carbonate. lupinepublishers.comresearchgate.net
While 1-iodoethyl isopropyl carbonate is the standard reagent for synthesizing cefpodoxime proxetil itself, this compound is used to prepare the ethyl analogue. lupinepublishers.comoaji.net Research has detailed the synthesis of this specific analogue, which can also be present as an impurity in cefpodoxime proxetil preparations. oaji.net The synthesis involves reacting cefpodoxime acid with this compound in a suitable solvent system.
The reaction is typically carried out by first preparing a solution of this compound in toluene. oaji.net Separately, cefpodoxime acid is dissolved in N,N-dimethylacetamide and treated with a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). oaji.net The solution of the alkylating agent is then added to the cefpodoxime acid solution at low temperatures (e.g., -20 to -15 °C) to effect the esterification. oaji.net This process yields the ethyl analogue of cefpodoxime proxetil with high efficiency. oaji.net
Table 1: Synthesis of Ethyl Analogue of Cefpodoxime Proxetil
| Reactant 1 | Reactant 2 | Solvent(s) | Base | Temperature | Yield | Reference |
| Cefpodoxime Acid | This compound | N,N-dimethylacetamide, Toluene | DBU | -20 to -15 °C | 79% | oaji.net |
The derivatization of drugs containing carboxylic acids is a common strategy to modify their physicochemical properties. thermofisher.comnih.gov this compound is an effective reagent for this purpose, converting the polar carboxylic acid group into a more lipophilic 1-(ethoxycarbonyloxy)ethyl ester. This transformation is central to prodrug design.
A specific example is the synthesis of an ester prodrug of ibuprofen (B1674241), a widely used non-steroidal anti-inflammatory drug (NSAID). google.com A patent describes a method where ibuprofen is reacted with this compound in acetone, with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) used as a base. google.com The reaction proceeds at a moderate temperature of 40°C to yield the corresponding 1-(ethoxycarbonyloxy)ethyl ester of ibuprofen. google.com This derivatization aims to overcome some of ibuprofen's limitations, such as a short half-life and gastrointestinal irritation. google.com
Table 2: Derivatization of Ibuprofen
| Drug | Reagent | Solvent | Base | Temperature | Product | Reference |
| Ibuprofen | This compound | Acetone | DBU | 40 °C | 1-(ethoxycarbonyloxy)ethyl 2-(4-isobutylphenyl)propanoate | google.com |
A primary goal of prodrug design is to enhance the oral bioavailability of a drug. scirp.org Many drugs with carboxylic acid groups are highly polar and have low lipophilicity, which can limit their ability to pass through the lipid-rich cell membranes of the gastrointestinal tract. By converting the carboxylic acid to an ester, the molecule's lipophilicity is increased, facilitating passive diffusion across these membranes. scirp.orgnih.gov
The ester prodrug, such as the ibuprofen derivative discussed previously, can more easily be absorbed into the bloodstream. google.com Once absorbed, the ester bond is designed to be cleaved by ubiquitous enzymes in the body, such as esterases, which are present in plasma, the liver, and other tissues. fiveable.me This enzymatic hydrolysis releases the active parent drug, allowing it to exert its therapeutic effect. The use of this compound to create these "soft" drugs is a targeted strategy to improve the pharmacokinetic profile of existing medications, leading to better absorption and potentially a more sustained therapeutic effect. google.comnih.gov
Utilization in the Synthesis of Specialty Chemicals and Materials
Beyond pharmaceuticals, this compound serves as a building block in the synthesis of other specialized organic molecules. Its reactivity allows for the creation of functionalized carbonate derivatives that can be used as intermediates in various chemical industries. vandemark.com
The synthesis of this compound itself is an important process that creates a functionalized carbonate. It is typically prepared from its less reactive precursor, 1-chloroethyl ethyl carbonate. google.com The synthesis involves a Finkelstein-type reaction, where the chloride is exchanged for an iodide by reacting 1-chloroethyl ethyl carbonate with sodium iodide (NaI). google.com This reaction is often carried out in a solvent like ethyl acetate (B1210297) and may be facilitated by additives such as calcium chloride and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB). google.comgoogle.com
This process highlights the creation of a more reactive, functionalized iodo-carbonate from a less reactive chloro-carbonate. The resulting this compound can then be used in subsequent reactions. For instance, similar iodo-derivatives like di(iodoethyl) carbonate have been used as quaternizing agents to synthesize cationic gemini (B1671429) surfactants, indicating a potential application pathway for these types of reactive carbonates in materials science. scielo.org.mx The ability to generate such reactive intermediates is crucial for the multi-step synthesis of complex specialty chemicals. organic-chemistry.orgmdpi.com
Contributions to Polymer and Surfactant Chemistry
Contributions to Polymer Chemistry
The direct application of this compound in polymer chemistry is not extensively documented in publicly available research. However, the structural characteristics of the molecule suggest potential roles in polymer synthesis. The presence of an iodine atom, a good leaving group, indicates that it could function as an initiator or a chain transfer agent in controlled radical polymerization processes like Atom Transfer Radical Polymerization (ATRP). rsc.org Halogenated compounds are frequently employed as initiators in ATRP to create well-defined polymers with complex architectures such as graft or brush copolymers. rsc.org
Furthermore, analogous compounds offer insights into potential applications. For instance, MPEG 4-nitrophenyl carbonate has been utilized in the creation of biocompatible polymer conjugates. This suggests that this compound could potentially be explored for similar purposes in biopolymer applications. The carbonate group within the molecule could also be incorporated into a polymer backbone, which may influence properties such as biodegradability. The use of cyclic carbonates in the synthesis of polyhydroxyurethanes (PHUs) is a well-established method for producing more environmentally friendly polymers. specificpolymers.com While specific research on this compound in this area is lacking, its structure warrants investigation for the development of novel functional polymers.
Contributions to Surfactant Chemistry
A significant application has been found for a closely related compound, di(iodoethyl)carbonate, in the synthesis of innovative cationic gemini surfactants. redalyc.orgelsevier.esresearchgate.netelsevier.es Gemini surfactants are characterized by having two hydrophobic tails and two hydrophilic head groups linked by a spacer, a structure that typically provides superior surface-active properties when compared to their conventional single-chain counterparts. researchgate.netnih.gov
In the synthesis of these advanced surfactants, di(iodoethyl)carbonate acts as a quaternizing agent. It reacts with fatty imidazolines to create the spacer that connects the two monomeric surfactant units. elsevier.eselsevier.es Research has detailed the synthesis of a range of cationic gemini imidazoline (B1206853) surfactants by utilizing di(iodoethyl)carbonate with fatty acids of varying carbon chain lengths (C12 to C18). redalyc.org The use of microwave-assisted synthesis has been shown to be particularly effective, drastically shortening reaction times compared to traditional heating methods. redalyc.orgresearchgate.net
A key innovation in this synthesis is the integration of a carbonate linkage into the spacer of the gemini surfactants. This is specifically designed to improve the biodegradability of the final surfactant product. redalyc.orgresearchgate.net The performance characteristics of these surfactants, including their critical micelle concentration (CMC) and their ability to reduce surface tension, are directly influenced by the length of the fatty acid chains used in their synthesis. redalyc.org
Research Findings on Cationic Gemini Surfactant Synthesis
Table 1: Synthesis of Cationic Gemini Imidazoline Surfactants using Di(iodoethyl)carbonate
| Fatty Acid Used | Imidazoline Intermediate | Molar Ratio (Imidazoline:Di(iodoethyl)carbonate) | Reaction Time (Microwave) |
|---|---|---|---|
| Stearic Acid | SI | 2:1 | 4 min |
| Palmitic Acid | PI | 2:1 | 3.5 min |
| Myristic Acid | MI | 2:1 | 3 min |
| Lauric Acid | LI | 2:1 | 2 min |
| Oleic Acid | OI | 2:1 | 2.5 min |
Data sourced from studies on the microwave-assisted synthesis of cationic gemini surfactants. redalyc.orgelsevier.eselsevier.es
Table 2: Surface Active Properties of Synthesized Gemini Surfactants
| Surfactant (from Fatty Acid) | Critical Micelle Concentration (CMC) (m/l) | Cationic Content (%) |
|---|---|---|
| Stearic Acid | 0.0014 | 68.8 |
| Palmitic Acid | 0.0018 | 70.5 |
| Myristic Acid | 0.0022 | 72.3 |
| Lauric Acid | 0.0029 | 76.2 |
This table illustrates the relationship between the hydrophobic chain length and the surface-active properties of the resulting gemini surfactants. redalyc.org
Analytical and Spectroscopic Characterization of 1 Iodoethyl Ethyl Carbonate
Chromatographic Analysis for Purity Assessment and Reaction Monitoring
Chromatographic methods are fundamental in separating 1-Iodoethyl ethyl carbonate from starting materials, by-products, and solvents, thereby enabling accurate purity evaluation and real-time monitoring of reaction kinetics.
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) Techniques
Gas chromatography is a powerful tool for assessing the purity of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (GC-MS), it provides definitive identification based on the mass-to-charge ratio of fragmented ions.
For the analysis of related iodo-alkyl carbonate intermediates, capillary column GC has proven effective, demonstrating good resolution and high reproducibility. oup.com The choice of column is critical; intermediate polarity columns, such as those with a poly(6% cyanopropylphenyl/94% dimethyl siloxane) phase or a 35% diphenyl/65% dimethyl polysiloxane phase, are often employed for the analysis of organic carbonates, ensuring sharp, symmetrical peak shapes necessary for accurate quantification. thermofisher.com
In a typical GC-MS analysis, the molecule undergoes fragmentation upon electron ionization. The fragmentation pattern of 1-iodoalkanes is characterized by the rapid loss of the iodine atom (I•) or a neutral iodine molecule, followed by the fragmentation of the remaining carbocation, which would resemble that of a corresponding alkane. oup.comoup.com For this compound, characteristic fragments would likely include the ethyl carbonate cation, the iodoethyl cation, and further fragments arising from the loss of CO2 and ethylene (B1197577).
Table 1: Illustrative GC Parameters for Carbonate Analysis
| Parameter | Value/Condition |
|---|---|
| Column Type | Intermediate Polarity Capillary Column (e.g., SH-I-5MS, SPB-624) |
| Injection Mode | Split |
| Carrier Gas | Helium |
| Oven Program | Isothermal or temperature-programmed ramp |
| Detector | Flame Ionization Detector (FID) for quantification; Mass Spectrometer (MS) for identification |
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for monitoring the consumption of this compound during esterification reactions. pdx.edu Its application allows chemists to precisely determine the reaction endpoint, ensuring optimal yield and purity of the final product. pdx.edu
A common approach for analyzing such moderately polar compounds is reversed-phase HPLC. This method utilizes a nonpolar stationary phase (like a C18 column) and a polar mobile phase. For the closely related compound, 1-iodoethyl isopropyl carbonate, successful analysis has been achieved using an isocratic mobile phase of acetonitrile (B52724) and water. libretexts.org This methodology provides a robust means for separating the reactant from the product and other reaction components.
Table 2: Representative HPLC Conditions for Reaction Monitoring
| Parameter | Value/Condition |
|---|---|
| Column | Reversed-phase C18 |
| Mobile Phase | Acetonitrile / Water mixture (e.g., 65:35 v/v) libretexts.org |
| Detection | UV Detector (wavelength determined by chromophores) |
| Flow Rate | Typical analytical flow rates (e.g., 1.0 - 2.0 mL/min) libretexts.org |
| Mode | Isocratic or Gradient |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most definitive method for the structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework of the molecule.
Proton Nuclear Magnetic Resonance (¹H-NMR)
The ¹H-NMR spectrum of this compound is expected to show distinct signals for each set of non-equivalent protons. Based on data from the analogous compound 1-iodoethyl isopropyl carbonate, the iodoethyl group protons exhibit characteristic shifts. libretexts.org The methine proton (CH-I) is significantly deshielded by the adjacent iodine and oxygen atoms, appearing as a quartet at approximately 6.68 ppm due to coupling with the three protons of its neighboring methyl group. libretexts.org This methyl group, in turn, appears as a doublet at around 2.18 ppm. libretexts.org
The ethyl group of the carbonate moiety will present as a typical ethyl ester pattern: a quartet for the methylene (B1212753) (-OCH₂-) protons, deshielded by the adjacent oxygen, and a triplet for the terminal methyl (-CH₃) protons.
Table 3: Predicted ¹H-NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| I-CH -CH₃ | ~6.7 | Quartet (q) |
| I-CH-CH₃ | ~2.2 | Doublet (d) |
| O-CH₂ -CH₃ | ~4.2 | Quartet (q) |
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)
A proton-decoupled ¹³C-NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, five distinct signals are expected. The carbonyl carbon (C=O) of the carbonate group is the most deshielded, appearing far downfield. savemyexams.com The carbon atom bonded to iodine (CH-I) is also significantly deshielded, though its chemical shift can be influenced by the heavy atom effect of iodine. docbrown.infodocbrown.info The methylene carbon of the ethyl group (-OCH₂-) is shifted downfield by the adjacent oxygen. savemyexams.com The two methyl carbons appear at the most upfield positions.
Table 4: Predicted ¹³C-NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C =O | 150 - 160 |
| O-C H₂-CH₃ | 60 - 70 |
| I-C H-CH₃ | 20 - 30 docbrown.info |
| I-CH-C H₃ | 20 - 25 |
Advanced Two-Dimensional NMR Experiments
To unambiguously confirm the structure and assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between protons. chemicalbook.com It would show a cross-peak connecting the methine proton of the iodoethyl group (~6.7 ppm) with its adjacent methyl protons (~2.2 ppm), confirming the iodoethyl fragment. Similarly, a cross-peak between the methylene (~4.2 ppm) and methyl (~1.3 ppm) protons of the ethyl group would confirm their connectivity. chemicalbook.com
HSQC/HETCOR (Heteronuclear Single Quantum Coherence/Heteronuclear Correlation): This experiment correlates proton signals with their directly attached carbon atoms. chemicalbook.com An HSQC spectrum would definitively link each proton resonance to its corresponding carbon signal in the ¹³C spectrum, allowing for the unequivocal assignment of all carbon environments predicted in Table 4.
Table 5: Expected Key Correlations in 2D NMR Spectra
| 2D Experiment | Correlated Nuclei | Expected Information |
|---|---|---|
| COSY | I-CH -CH₃ | Confirms connectivity within the iodoethyl group |
| COSY | O-CH₂ -CH₃ | Confirms connectivity within the ethyl group |
| HSQC | I-C H ↔ I-H C | Assigns the CH-I carbon |
| HSQC | I-CH-C H₃ ↔ I-CH-H ₃C | Assigns the methyl carbon of the iodoethyl group |
| HSQC | O-C H₂-CH₃ ↔ O-H ₂C-CH₃ | Assigns the methylene carbon of the ethyl group |
| HSQC | O-CH₂-C H₃ ↔ O-CH₂-H ₃C | Assigns the methyl carbon of the ethyl group |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical tool for determining the molecular weight of this compound and for studying its fragmentation patterns, which aids in structural confirmation. The monoisotopic mass of this compound is calculated to be 257.97529. guidechem.com
In a typical mass spectrum of this compound, the molecular ion peak (M+) would be observed at an m/z corresponding to its molecular weight. However, due to the lability of the C-I bond, this peak may be weak or absent. The fragmentation of the molecule under electron ionization would likely proceed through several key pathways. A common fragmentation pattern involves the cleavage of the carbon-iodine bond, which is the weakest bond in the molecule. This would result in the loss of an iodine radical, leading to a significant fragment. Another likely fragmentation pathway is the scission of the carbonate group.
A plausible fragmentation pattern is detailed below:
| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) | Significance |
| [C5H9IO3]+ | [CH3CH(I)OC(O)OCH2CH3]+ | ~258 | Molecular Ion (M+) |
| [C5H9O3]+ | [CH3CHOC(O)OCH2CH3]+ | 131 | Loss of Iodine ([M-I]+) |
| [C2H5I]+ | [CH3CH2I]+ | 156 | Iodoethane (B44018) fragment |
| [I]+ | I+ | 127 | Iodine cation |
| [C2H5]+ | [CH3CH2]+ | 29 | Ethyl fragment |
This table is generated based on common fragmentation principles and data for similar compounds.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its carbonate and alkyl halide moieties.
The most prominent feature in the IR spectrum would be the strong absorption band due to the carbonyl (C=O) stretching vibration of the carbonate group. This typically appears in the region of 1750-1740 cm-¹. The spectrum will also display characteristic absorptions for the C-O bonds of the carbonate group, usually as two distinct bands for the (C=O)-O and O-C linkages. The presence of the carbon-iodine (C-I) bond is indicated by a stretching vibration at lower wavenumbers, typically in the range of 600-500 cm-¹. docbrown.info The C-H stretching and bending vibrations of the ethyl and iodoethyl groups will also be present in their expected regions.
A summary of the expected characteristic IR absorption bands is provided below:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carbonyl (C=O) | Stretch | 1750 - 1740 |
| Carbonate (C-O) | Asymmetric Stretch | 1260 - 1200 |
| Carbonate (C-O) | Symmetric Stretch | 1080 - 1030 |
| Alkyl C-H | Stretch | 2990 - 2850 |
| Alkyl C-H | Bend | 1470 - 1370 |
| Carbon-Iodine (C-I) | Stretch | 600 - 500 |
This table is based on established infrared spectroscopy correlation tables and data from analogous compounds such as diethyl carbonate and iodoethane. docbrown.infonist.gov
Theoretical and Computational Studies Relevant to 1 Iodoethyl Ethyl Carbonate
Quantum Chemical Calculations for Reaction Pathway Elucidation
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for mapping out the potential energy surfaces of chemical reactions, identifying transition states, and determining the most probable reaction pathways. researchgate.netiisc.ac.in For reactions involving compounds structurally similar to 1-iodoethyl ethyl carbonate, such as other haloalkyl carbonates, these calculations can predict reaction mechanisms, including nucleophilic substitution and elimination pathways.
In the context of this compound, a primary reaction of interest is nucleophilic substitution at the α-carbon bearing the iodine atom. The iodine atom is a good leaving group, making this position susceptible to attack by various nucleophiles. DFT calculations can be employed to model the S(_N)2 reaction pathway. These calculations typically involve optimizing the geometries of the reactants, the transition state, and the products. The energy difference between the reactants and the transition state provides the activation energy barrier, which is a key determinant of the reaction rate. researchgate.net
For instance, computational studies on the S(_N)2 reactions of iodoalkanes with nucleophiles have shown that the reaction proceeds through a well-defined transition state where the nucleophile and the leaving group are partially bonded to the central carbon atom. researchgate.netrsc.org The potential energy surface for such reactions often shows a double-well profile, corresponding to the formation of a pre-reaction complex and a post-reaction complex. researchgate.net The polarity of the solvent can also be incorporated into these models using methods like the Polarizable Continuum Model (PCM), which has been shown to influence reaction rates by stabilizing charged species. researchgate.net
Furthermore, DFT studies on the decomposition of carbonate esters, such as ethylene (B1197577) carbonate, have elucidated complex reaction pathways involving ring-opening and decarboxylation. rsc.org While this compound is an acyclic carbonate, the principles of bond cleavage and rearrangement explored in these studies are relevant. For example, theoretical calculations can help predict the likelihood of side reactions, such as elimination to form vinyl ethyl carbonate, by comparing the activation barriers of the substitution and elimination pathways.
| Computational Method | Application | Key Insights |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of reaction energies and activation barriers for S(_N)2 reactions of iodoalkanes. researchgate.netrsc.org | Provides detailed information on transition state geometries and the influence of substituents on reactivity. |
| Ab initio methods (e.g., MP2) | Investigation of self- and cross-association of carbonate molecules through intermolecular interactions. researchgate.net | Elucidates the nature and strength of non-covalent interactions that can influence reaction mechanisms. |
| Polarizable Continuum Model (PCM) | Inclusion of solvent effects in quantum chemical calculations. researchgate.net | Demonstrates the significant role of solvent polarity in stabilizing transition states and influencing reaction kinetics. |
Molecular Modeling and Dynamics Simulations of Chemical Transformations
Molecular dynamics (MD) simulations offer a means to study the time-dependent behavior of chemical systems, providing insights into the conformational dynamics and transport properties that are complementary to static quantum chemical calculations. For systems involving alkyl carbonates, MD simulations have been particularly useful in understanding the behavior of these molecules in condensed phases, such as in electrolyte solutions for battery applications. nih.govacs.org
Once a suitable force field is established, MD simulations can be performed to investigate various aspects of the chemical transformations of this compound. For example, simulations could model the diffusion of the molecule in different solvents, providing insights into how the solvent environment affects its accessibility to reactants. Furthermore, MD simulations can be used to study the solvation structure around the molecule, which can have a significant impact on its reactivity.
In the context of a reaction, MD simulations can be used to explore the conformational landscape of the reactant and any intermediates. For a flexible molecule like this compound, different conformers may exhibit different reactivities. By identifying the most populated and lowest energy conformers, MD simulations can help to refine the starting points for more computationally expensive quantum chemical calculations of the reaction pathway.
| Simulation Technique | System Studied | Key Findings |
|---|---|---|
| Classical Molecular Dynamics (MD) | Lithium alkyl carbonates (e.g., dilithium (B8592608) ethylene dicarbonate, lithium methyl carbonate). nih.gov | Revealed details of Li⁺ coordination and ion transport mechanisms in solid-electrolyte interphase models. |
| MD Simulations and DFT | Propylene (B89431) carbonate derivatives with varying alkyl chain lengths. dntb.gov.uaaip.org | Showed the influence of the alkyl chain on intermolecular structure and relaxation dynamics. |
| First-Principles MD | Interaction of alkyl carbonate electrolytes with Na⁺ ions. acs.org | Provided insights into solvation behavior and identified favorable electrolyte compositions for sodium-ion batteries. |
Structure-Reactivity Relationship Analysis in Synthetic Applications
The analysis of structure-reactivity relationships is crucial for understanding and predicting the chemical behavior of a series of related compounds. For this compound, this analysis would focus on how variations in the structure of a reactant or nucleophile affect the rate and outcome of its reactions. Computational methods can provide quantitative measures that correlate with reactivity.
One key aspect to consider is the electrophilicity of the α-carbon. The presence of the electron-withdrawing carbonate group and the polarizable iodine atom makes this carbon a good electrophilic center. Computational studies on iodoalkanes have shown that the reactivity in S(_N)2 reactions is influenced by steric hindrance around the reaction center. rsc.orgrsc.org For example, increasing the steric bulk of the alkyl group generally leads to a slower reaction rate due to a higher activation energy. rsc.org
In the case of this compound, the ethyl group of the carbonate moiety and the ethyl group attached to the iodinated carbon contribute to the steric environment. Computational analysis can quantify this steric hindrance and correlate it with experimentally observed reaction rates.
Another important factor is the nature of the nucleophile. The reactivity of this compound will vary significantly with different nucleophiles. Theoretical studies on nucleophilic substitution reactions have established that the strength of the nucleophile, often related to its basicity and polarizability, plays a major role in determining the reaction rate. nih.gov Computational models can be used to calculate properties of the nucleophile, such as its highest occupied molecular orbital (HOMO) energy, and correlate these with the activation energy of the reaction.
Furthermore, studies on hypervalent iodine reagents have demonstrated a link between structural parameters, such as bond lengths and angles around the iodine atom, and the reactivity of the reagent. frontiersin.org While this compound is not a hypervalent iodine compound, these studies highlight the importance of the local geometry around the iodine atom in influencing its ability to act as a leaving group.
| Structural/Electronic Factor | Effect on Reactivity | Relevant Computational Insights |
|---|---|---|
| Steric Hindrance | Increased steric bulk around the reaction center generally decreases the rate of S(_N)2 reactions. rsc.orgrsc.org | Calculations of activation energies for a series of iodoalkanes with varying alkyl substituents can quantify this effect. rsc.org |
| Nucleophile Strength | Stronger nucleophiles generally lead to faster S(_N)2 reactions. nih.gov | Correlation of nucleophile properties (e.g., HOMO energy, pKa) with calculated reaction barriers. |
| Leaving Group Ability | Iodine is a good leaving group, facilitating nucleophilic substitution. | DFT calculations can model the potential energy surface of the leaving group's departure. researchgate.net |
Emerging Research Directions and Future Perspectives for 1 Iodoethyl Ethyl Carbonate
Development of Novel and Sustainable Synthetic Methodologies
Current synthetic routes to 1-iodoethyl ethyl carbonate and related carbonates often rely on traditional methods that may involve hazardous reagents or generate significant waste. The development of novel and sustainable synthetic methodologies is a key area of future research.
One promising approach involves the use of greener solvents and catalysts. For instance, research into the synthesis of other carbonate esters, such as diethyl carbonate, has highlighted sustainable methods like the conversion of CO2 using ethoxysilane (B94302) derivatives and a Zr(OEt)4 catalyst, which avoids the formation of water as a byproduct. chemistryviews.org The use of regenerable substrates that produce oligomeric byproducts can also push the reaction equilibrium towards higher yields of the desired carbonate. rsc.org Such strategies could be adapted for the synthesis of this compound, reducing its environmental impact.
Furthermore, the development of catalytic systems that enable milder reaction conditions and higher atom economy is crucial. For example, magnesium perchlorate (B79767) has been shown to be an effective activator for the direct synthesis of various aryl and alkyl ethyl carbonates. organic-chemistry.org Exploring similar catalysts for the iodination and carbonation steps in the synthesis of this compound could lead to more efficient and sustainable processes. The use of alternative, less toxic reagents to chloroformates, such as 4,5-dichloro-6-oxopyridazin-1(6H)-carboxylates, also presents a viable path towards greener synthesis. organic-chemistry.org
The table below summarizes some modern approaches to carbonate synthesis that could inform future methodologies for this compound.
| Synthetic Approach | Key Features | Potential Application to this compound |
| CO2 Utilization | Employs a renewable and non-toxic C1 source. chemistryviews.orgspecificpolymers.com | Could be integrated into the synthesis to form the carbonate moiety, reducing reliance on phosgene (B1210022) derivatives. |
| Catalytic Methods | Utilizes catalysts like Zr(OEt)4 or Mg(ClO4)2 to improve efficiency and reduce waste. chemistryviews.orgorganic-chemistry.org | Development of a specific catalyst for the direct conversion of appropriate precursors to this compound. |
| Green Solvents | Use of environmentally benign solvents like supercritical CO2 or bio-based solvents. orientjchem.orgqut.edu.au | Replacing traditional organic solvents in the synthesis and purification steps to reduce environmental impact. |
| Alternative Reagents | Replacement of hazardous reagents like chloroformates with safer alternatives. organic-chemistry.org | Could lead to a safer and more environmentally friendly manufacturing process. |
Expansion of Applications in Drug Discovery and Delivery Systems
The unique reactivity of this compound makes it a promising tool in drug discovery and the development of advanced drug delivery systems. Its ability to act as a prodrug moiety is a significant area of interest.
In drug discovery, this compound can be used to introduce an ethyl carbonate group into a molecule, which can modulate the pharmacokinetic properties of a drug candidate. This is particularly relevant for compounds with low bioavailability. researchgate.net For example, phosphonate (B1237965) drugs, which often exhibit poor cell membrane permeability, can be converted into more lipophilic prodrugs by esterification with reagents like this compound. researchgate.netnih.gov This strategy has been successfully employed for antiviral agents like tenofovir. researchgate.net
Future research will likely focus on applying this prodrug strategy to a wider range of therapeutic agents, including anticancer drugs, anti-inflammatory agents, and central nervous system-targeting compounds. researchgate.netnih.gov The development of targeted drug delivery systems where the this compound-derived prodrug is selectively cleaved at the site of action is another exciting prospect. researchgate.net
The following table outlines potential applications of this compound in medicinal chemistry:
| Application Area | Rationale | Example Therapeutic Areas |
| Prodrug Synthesis | Masks polar functional groups to enhance oral bioavailability and cell permeability. researchgate.net | Antivirals, anticancer agents, phosphonate-based drugs. researchgate.netnih.gov |
| Bioisosteric Replacement | The ethyl carbonate group can serve as a bioisostere for other functional groups to optimize drug-target interactions. | Various, depending on the specific drug target. |
| Linker for Drug Conjugates | Can be used to link a drug to a targeting moiety or a carrier molecule. | Antibody-drug conjugates, polymer-drug conjugates. |
Investigations into Green Chemistry Principles in its Production and Use
The principles of green chemistry are increasingly being applied to the entire lifecycle of chemical products, from their synthesis to their final application. For this compound, this involves developing more environmentally friendly production processes and utilizing it in ways that minimize waste and hazard.
In terms of production, a key goal is to replace hazardous solvents with greener alternatives. acs.org Solvents like dimethyl carbonate (DMC) are considered non-toxic and biodegradable. orientjchem.org The use of supercritical carbon dioxide (scCO2) as a reaction medium is another promising option due to its non-toxic and non-flammable nature. orientjchem.orgqut.edu.au Furthermore, designing syntheses with high atom economy, where a maximal proportion of the reactants are incorporated into the final product, is a fundamental principle of green chemistry. qut.edu.au The cycloaddition of CO2 to epoxides to form cyclic carbonates is a prime example of a 100% atom-efficient reaction. specificpolymers.com
In its application, this compound can contribute to greener chemical processes. For example, its use in catalytic reactions can lead to more efficient transformations with reduced waste generation. The development of reaction protocols that allow for the easy separation and recycling of the catalyst and any byproducts is an important area of research. researchgate.net
The table below highlights key green chemistry principles and their potential application to this compound:
| Green Chemistry Principle | Application to this compound |
| Prevention | Designing synthetic routes that minimize waste generation. |
| Atom Economy | Maximizing the incorporation of reactant atoms into the final product. qut.edu.au |
| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. qut.edu.au |
| Safer Solvents and Auxiliaries | Replacing traditional volatile organic compounds with greener alternatives like water, scCO2, or bio-based solvents. orientjchem.orgacs.org |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. |
| Use of Renewable Feedstocks | Utilizing renewable resources, such as CO2, as starting materials. chemistryviews.orgspecificpolymers.com |
| Catalysis | Employing catalytic reagents in small amounts that can be recycled. qut.edu.au |
Advanced Analytical and Mechanistic Studies for Deeper Understanding
A more profound understanding of the reaction mechanisms involving this compound is essential for optimizing its use and developing new applications. Advanced analytical techniques can provide valuable insights into the intermediates and transition states of these reactions.
Techniques such as in-situ infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy can be used to monitor the progress of reactions in real-time, allowing for the identification of transient species. mt.com Computational modeling, including density functional theory (DFT) calculations, can be employed to elucidate reaction pathways and predict the reactivity of this compound with different substrates.
Kinetic studies are also crucial for understanding the factors that influence the rate and selectivity of reactions. mt.com For example, Hammett analysis can be used to probe the electronic effects of substituents on the reaction rate, providing insights into the nature of the transition state. harvard.edu Such mechanistic studies are critical for the rational design of new catalysts and reaction conditions that can improve the efficiency and selectivity of transformations involving this compound.
The following table lists advanced analytical techniques and their potential contributions to the study of this compound:
| Analytical Technique | Information Gained |
| In-situ Spectroscopy (IR, NMR) | Real-time monitoring of reaction progress, identification of intermediates. mt.com |
| Mass Spectrometry | Characterization of products and byproducts, elucidation of fragmentation pathways. |
| X-ray Crystallography | Determination of the three-dimensional structure of reaction products and intermediates. |
| Computational Chemistry (DFT) | Elucidation of reaction mechanisms, prediction of reactivity and selectivity. |
| Kinetic Analysis | Determination of reaction rates, understanding the influence of reaction parameters. mt.comharvard.edu |
Q & A
What are the most reliable synthetic routes for 1-iodoethyl ethyl carbonate, and how do reaction conditions influence yield?
The compound can be synthesized via nucleophilic substitution reactions. For example, 1-chloroethyl ethyl carbonate can react with potassium iodide in polar aprotic solvents (e.g., DMF or acetone) under reflux, achieving yields up to 85% . Advanced methods involve alkylation using cesium carbonate as a base, which enhances reactivity under mild conditions (0°C, 30 minutes), as demonstrated in prodrug synthesis studies . Key variables include solvent polarity, reaction temperature, and stoichiometric ratios of halide sources. Researchers should optimize these parameters using kinetic studies or Design of Experiments (DoE) frameworks to minimize side reactions.
How can computational chemistry guide the optimization of alkylation reactions involving this compound?
Density Functional Theory (DFT) calculations can model transition states and intermediates to predict reaction pathways. For instance, studies on iodonium ion stability in analogous systems (e.g., C2H4I+) suggest that steric effects and electrostatic interactions dominate reaction outcomes . Researchers can use software like Gaussian or ORCA to simulate nucleophilic substitution mechanisms, identifying optimal leaving groups or solvent effects. Pair computational results with experimental validation (e.g., NMR monitoring) to refine synthetic protocols.
What analytical techniques are critical for characterizing this compound, and how should purity be assessed?
- NMR Spectroscopy : H and C NMR confirm molecular structure, with characteristic shifts for the ethoxycarbonyl (δ 1.2–1.4 ppm for CH) and iodoethyl (δ 3.5–4.0 ppm for CHI) groups .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (m/z 244.03 for [M]) and fragmentation patterns .
- Purity Assessment : Use HPLC with UV detection (λ = 210–230 nm) and compare retention times against certified standards. Purity ≥95% is recommended for kinetic studies .
How does pH influence the stability of this compound in pharmaceutical applications?
In prodrug synthesis, the compound’s stability under physiological pH (7.4) is critical. Studies on meropenem prodrugs show that alkylation with this compound proceeds efficiently in weakly basic conditions (pH 8–9), but hydrolytic degradation occurs in acidic environments (pH < 5) due to ester bond cleavage . Researchers should conduct accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis to establish degradation kinetics.
What experimental design strategies ensure reproducibility in synthesizing and testing derivatives of this compound?
- Modular Reaction Setup : Use Schlenk lines for moisture-sensitive reactions and inert gas purging to prevent iodide oxidation.
- Data Reproducibility : Document reaction parameters (e.g., exact molar ratios, solvent grades) in alignment with Beilstein Journal guidelines . For kinetic studies, replicate experiments ≥3 times and report mean values with standard deviations, as exemplified in enzyme-catalyzed esterification workflows .
- Secondary Data Integration : Compare results with literature analogs (e.g., 1-iodoethyl isopropyl carbonate) to identify structure-activity trends .
How should researchers address contradictory data in reported synthesis yields or reaction efficiencies?
Contradictions often arise from differences in reagent purity or procedural nuances. For example, yields of 85% (via chloroethyl precursors) vs. 64% (via alkylation with CsCO) may reflect competing side reactions. To resolve discrepancies:
Perform control experiments (e.g., varying base strength or iodide source).
Use Arrhenius plots to compare activation energies across methods.
Validate with independent characterization (e.g., elemental analysis).
What role does this compound play in medicinal chemistry, particularly in prodrug development?
The compound is a versatile alkylating agent for modifying drug solubility and bioavailability. For example, it has been used to synthesize meropenem prodrugs by targeting hydroxyl groups, improving plasma stability and oral absorption . Researchers should evaluate leaving group efficiency (iodide vs. bromide) and monitor bioactivation pathways (e.g., esterase-mediated hydrolysis) during preclinical testing.
What safety and handling protocols are essential when working with this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
